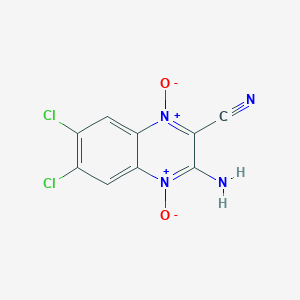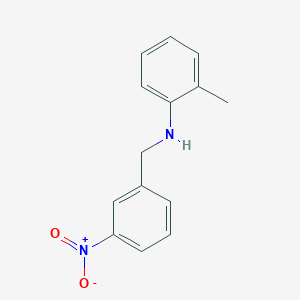![molecular formula C22H24N2O4S B15006330 3-[(4-oxooctahydroquinolin-1(2H)-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B15006330.png)
3-[(4-oxooctahydroquinolin-1(2H)-yl)sulfonyl]-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-OXO-DECAHYDROQUINOLIN-1-YL)SULFONYL]-N-PHENYLBENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a decahydroquinoline core, which is a bicyclic structure, and is functionalized with a sulfonyl group and a phenylbenzamide moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-OXO-DECAHYDROQUINOLIN-1-YL)SULFONYL]-N-PHENYLBENZAMIDE typically involves multiple steps, starting with the preparation of the decahydroquinoline core This can be achieved through a series of cyclization reactions, often using starting materials such as cyclohexanone and aniline derivativesThe final step involves the coupling of the sulfonylated decahydroquinoline with a phenylbenzamide derivative, typically using coupling agents like EDC·HCl in the presence of a solvent such as DMF .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonylation steps, as well as the development of more efficient purification methods to isolate the final product.
化学反応の分析
Types of Reactions
3-[(4-OXO-DECAHYDROQUINOLIN-1-YL)SULFONYL]-N-PHENYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups .
科学的研究の応用
3-[(4-OXO-DECAHYDROQUINOLIN-1-YL)SULFONYL]-N-PHENYLBENZAMIDE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: The compound’s biological activity can be harnessed for therapeutic purposes, such as the development of new pharmaceuticals for treating various diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics
作用機序
The mechanism of action of 3-[(4-OXO-DECAHYDROQUINOLIN-1-YL)SULFONYL]-N-PHENYLBENZAMIDE involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and thereby exerting its effects. The sulfonyl group is particularly important for its binding affinity, as it can form strong interactions with amino acid residues in proteins. The decahydroquinoline core provides structural rigidity, ensuring that the compound maintains its conformation when interacting with its targets .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit comparable biological activities, such as antimicrobial and anticancer properties.
1,3-Disubstituted 4-oxo-1,4-dihydroquinolines: These compounds also feature a quinoline core and are known for their antibacterial activity.
Tetrahydroisoquinolines: These compounds have a similar bicyclic structure and are used in the development of pharmaceuticals for various therapeutic applications.
Uniqueness
What sets 3-[(4-OXO-DECAHYDROQUINOLIN-1-YL)SULFONYL]-N-PHENYLBENZAMIDE apart is the combination of the sulfonyl group and the phenylbenzamide moiety, which imparts unique chemical and biological properties. This combination allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent and a versatile building block in synthetic chemistry.
特性
分子式 |
C22H24N2O4S |
|---|---|
分子量 |
412.5 g/mol |
IUPAC名 |
3-[(4-oxo-2,3,4a,5,6,7,8,8a-octahydroquinolin-1-yl)sulfonyl]-N-phenylbenzamide |
InChI |
InChI=1S/C22H24N2O4S/c25-21-13-14-24(20-12-5-4-11-19(20)21)29(27,28)18-10-6-7-16(15-18)22(26)23-17-8-2-1-3-9-17/h1-3,6-10,15,19-20H,4-5,11-14H2,(H,23,26) |
InChIキー |
YSOVLEWWDMPKDH-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)C(=O)CCN2S(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Adamantan-1-YL)-1,3-dimethyl-8-(4-methylphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione](/img/structure/B15006254.png)
![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B15006266.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]acetamide](/img/structure/B15006275.png)
![2-Amino-6-(2-chlorophenyl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B15006276.png)
![4-[(E)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]phenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B15006281.png)

![(2Z)-1H-benzimidazol-2-yl[1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanenitrile](/img/structure/B15006291.png)
![4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B15006292.png)
![4-methoxy-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B15006295.png)
![Methyl 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B15006302.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-{1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B15006313.png)
![3-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-N-[2-(4-hydroxyphenyl)-1,1-dimethylethyl]-3-oxopropanamide](/img/structure/B15006315.png)

![12-(4-chlorophenyl)-3-methyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B15006324.png)
